magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide, also known as magnesium,[2,2’-bithiophen]-5-ylbromo, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This compound is particularly notable for its thiophene rings, which are sulfur-containing heterocycles, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is synthesized through the reaction of 2-bromothiophene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides .
Common Reagents and Conditions
Aldehydes and Ketones: Reacts to form secondary and tertiary alcohols.
Carbon Dioxide: Reacts to form carboxylic acids.
Halides: Undergoes substitution to form various substituted thiophenes.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted thiophenes, depending on the electrophile used in the reaction .
Scientific Research Applications
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: Utilized in the synthesis of biologically active compounds for drug discovery and development.
Mechanism of Action
The mechanism of action for magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The thiophene ring can also participate in π-π interactions, adding to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Thienylmagnesium bromide: Another Grignard reagent with a single thiophene ring.
Phenylmagnesium bromide: A Grignard reagent with a phenyl group instead of a thiophene ring.
Uniqueness
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is unique due to its bithiophene structure, which provides enhanced reactivity and stability compared to single-ring thiophene compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
124394-47-4 |
---|---|
Molecular Formula |
C8H5BrMgS2 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C8H5S2.BrH.Mg/c1-3-7(9-5-1)8-4-2-6-10-8;;/h1-5H;1H;/q-1;;+2/p-1 |
InChI Key |
YBJWBSSEAKHMOK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C2=CC=[C-]S2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.